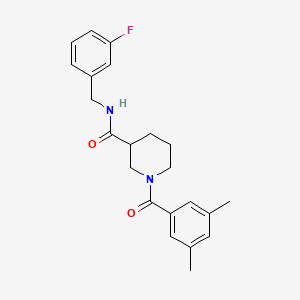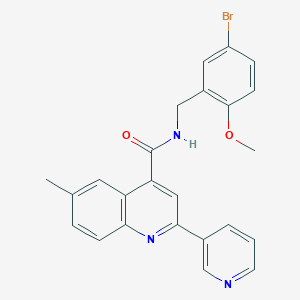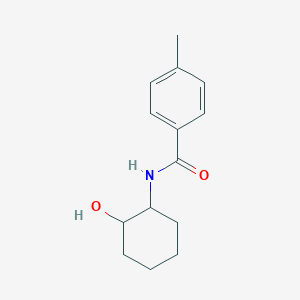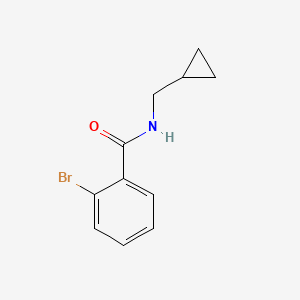
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide, also known as DF-MGBG, is a small molecule inhibitor that has been widely studied in scientific research. It belongs to the family of benzoylpiperidine carboxamides and has shown potential in the treatment of various diseases.
Mécanisme D'action
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer and other diseases. By inhibiting SAMDC, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide reduces the levels of polyamines, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has been shown to have potent pharmacological effects. However, there are also some limitations to its use in lab experiments. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has low solubility in water, which can make it difficult to use in some assays. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of SAMDC. Another area of research is the identification of biomarkers that can predict the response to 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide treatment. Additionally, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the potential of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It inhibits the growth of cancer cells, reduces inflammation, and has anti-viral effects. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting the enzyme SAMDC, which is involved in the synthesis of polyamines. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide should focus on the development of more potent and selective inhibitors of SAMDC, the identification of biomarkers for treatment response, and the investigation of its potential in the treatment of other diseases.
Méthodes De Synthèse
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide can be synthesized using a four-step reaction process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with piperidine to form 1-(3,5-dimethylbenzoyl)piperidine. In the second step, 1-(3,5-dimethylbenzoyl)piperidine is reacted with 3-fluorobenzylamine to form 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine. The third step involves the reaction of 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine with thionyl chloride to form the corresponding acid chloride. Finally, 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide is obtained by reacting the acid chloride with the appropriate amine.
Applications De Recherche Scientifique
1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. 1-(3,5-dimethylbenzoyl)-N-(3-fluorobenzyl)piperidine-3-carboxamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have anti-inflammatory and anti-angiogenic effects.
Propriétés
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15-9-16(2)11-19(10-15)22(27)25-8-4-6-18(14-25)21(26)24-13-17-5-3-7-20(23)12-17/h3,5,7,9-12,18H,4,6,8,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKKFCWWGLJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylbenzoyl)-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)

![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)